

The Discovery and Synthesis of ADX88178: A Positive Allosteric Modulator of mGluR4

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ADX88178, chemically identified as 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of ADX88178. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of mGluR4 modulation for neurological and psychiatric disorders. The document details the pharmacological properties of ADX88178, summarizes key in vitro and in vivo data in structured tables, provides methodologies for critical experiments, and illustrates relevant biological pathways and experimental workflows using Graphviz diagrams.

Introduction: The Role of mGluR4 in Neuromodulation

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[4] Among the eight subtypes, mGluR4 has emerged as a promising therapeutic target for a range of disorders, including Parkinson's disease, anxiety, and psychosis.[1][5] mGluR4 is a presynaptic receptor that, when activated, inhibits the release of



neurotransmitters.[6] As a positive allosteric modulator, **ADX88178** does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate.[3] This mechanism offers a more nuanced approach to receptor modulation compared to orthosteric agonists.

Discovery and Synthesis of ADX88178

ADX88178 was discovered and developed by Addex Therapeutics.[1] The synthesis of **ADX88178** is described in the patent application WO2010/0079239. While the detailed, step-by-step synthesis from a peer-reviewed publication is not readily available in the public domain, the general synthetic strategy involves the construction of the substituted thiazole core followed by the coupling of the pyrazole and pyrimidine moieties. The compound is commercially available from various suppliers for research purposes.

Pharmacological Profile In Vitro Pharmacology

ADX88178 is a potent and selective PAM of mGluR4. It enhances the glutamate-mediated activation of both human and rat mGluR4 with high potency.[1][2][3] The compound displays excellent selectivity for mGluR4 over other mGluR subtypes.[2][3]

Table 1: In Vitro Potency of ADX88178

Receptor	Species	EC50 (nM)
mGluR4	Human	4[1][3][7]
mGluR4	Rat	9[1][3]

In Vivo Pharmacology

Oral administration of **ADX88178** has demonstrated efficacy in a variety of rodent models of neurological and psychiatric disorders. It has shown promise in models of Parkinson's disease by improving motor symptoms.[2][3] Furthermore, it has exhibited anxiolytic-like and antipsychotic-like effects in relevant behavioral assays.[1][5]

Table 2: In Vivo Efficacy of ADX88178 in Rodent Models

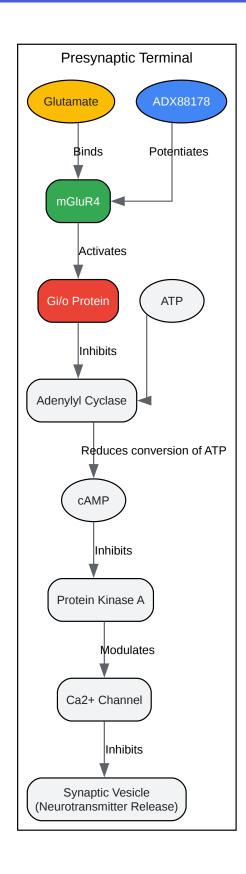


Model	Species	Doses (mg/kg, p.o.)	Effect
Haloperidol-induced catalepsy	Rat	3, 10	Reversal of catalepsy[2][3]
6-OHDA-induced forelimb akinesia	Rat	3, 10, 30	Potentiation of L- DOPA effects[2]
Marble burying test	Mouse	3, 10, 30	Reduced marble burying[1][5]
Elevated plus maze	Mouse	1, 3, 10, 30	Increased open arm exploration[5]
DOI-induced head twitches	Mouse	3, 10, 30	Reduced head twitches[1]
MK-801-induced hyperactivity	Mouse	3, 10, 30	Reduced hyperactivity[1]

Signaling Pathway of mGluR4

ADX88178, as a PAM, enhances the signaling cascade initiated by the binding of glutamate to the mGluR4 receptor. mGluR4 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway ultimately modulates ion channel activity and neurotransmitter release.





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Caption: mGluR4 signaling cascade potentiated by ADX88178.



Experimental Protocols Haloperidol-Induced Catalepsy in Rats

This test assesses the potential of a compound to reverse catalepsy, a state of motor immobility, induced by the dopamine D2 receptor antagonist haloperidol.

- Animals: Male Sprague-Dawley rats.
- Procedure:
 - o Administer haloperidol (e.g., 1 mg/kg, i.p.) to induce catalepsy.
 - After a set time (e.g., 60 minutes), administer ADX88178 or vehicle orally.
 - At various time points post-ADX88178 administration, measure the cataleptic state. A
 common method is the bar test, where the rat's forepaws are placed on a horizontal bar,
 and the time taken to remove them is recorded.
- Endpoint: A significant reduction in the time the rat remains on the bar indicates an anticataleptic effect.

Forelimb Akinesia in 6-OHDA Lesioned Rats

This model mimics the motor deficits of Parkinson's disease. A unilateral lesion of the nigrostriatal dopamine pathway is created using the neurotoxin 6-hydroxydopamine (6-OHDA).

- Animals: Male rats with unilateral 6-OHDA lesions.
- Procedure:
 - Administer a sub-threshold dose of L-DOPA.
 - Administer ADX88178 or vehicle orally.
 - Assess forelimb use in a task such as the "stepping test". The rat is held so that only one forepaw is on a surface, and the number of adjusting steps is counted as the rat is moved sideways.



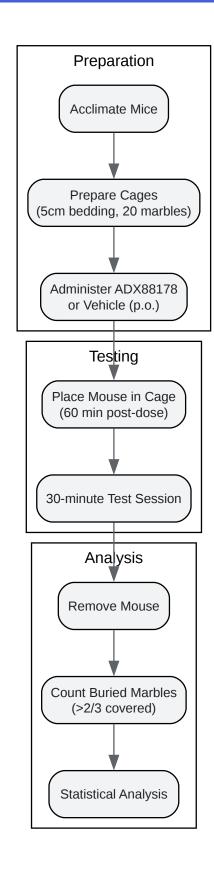
• Endpoint: An increase in the number of adjusting steps with the paw contralateral to the lesion indicates an improvement in motor function.

Marble Burying Test in Mice

This test is used to assess anxiety-like and obsessive-compulsive-like behaviors in rodents.

- Animals: Male mice.
- Procedure:
 - Acclimate mice to the testing room.
 - Prepare cages with a deep layer of bedding (e.g., 5 cm) and place a set number of marbles (e.g., 20) evenly on the surface.
 - Administer ADX88178 or vehicle orally.
 - After a set time (e.g., 60 minutes), place a single mouse in each cage for a 30-minute session.
 - After the session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
- Endpoint: A reduction in the number of buried marbles is indicative of an anxiolytic-like effect. [1][5]





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Caption: Workflow for the marble burying test.



Conclusion

ADX88178 is a valuable pharmacological tool for investigating the therapeutic potential of mGluR4 modulation. Its high potency, selectivity, and oral bioavailability have enabled robust preclinical studies demonstrating its potential efficacy in treating Parkinson's disease, anxiety, and psychosis. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the promise of **ADX88178** and other mGluR4 PAMs in addressing unmet medical needs in neurology and psychiatry.

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